JW74 was developed as part of research aimed at targeting the Wnt/β-catenin signaling pathway, which is often aberrantly activated in several malignancies. Its effectiveness has been demonstrated primarily in preclinical studies focusing on cancer cell lines, notably osteosarcoma . The compound's systematic name is N-(4-(4-(trifluoromethyl)phenyl)-2-thiazolyl)-2-(trifluoromethyl)benzamide, and it is cataloged under CAS number 863405-60-1 .
The synthesis of JW74 involves several key steps that optimize its potency and pharmacokinetic properties. Initially derived from lead compounds through iterative modifications, synthetic methodologies have been developed to allow for modular construction of the compound.
The synthetic route emphasizes maintaining structural integrity while enhancing biological activity, particularly against tankyrase enzymes .
The molecular structure of JW74 features a thiazole moiety connected to a trifluoromethyl phenyl group, contributing to its biological activity.
Analysis has shown that modifications to specific regions of the molecule can significantly alter its potency. For instance, variations in the aromatic rings or substitutions on the thiazole can enhance binding affinity to tankyrases, thereby improving inhibitory effects on the Wnt signaling pathway .
JW74 primarily functions through its interaction with tankyrase enzymes, inhibiting their activity and thereby affecting downstream signaling pathways.
The mechanism by which JW74 exerts its effects involves several molecular interactions:
JW74 exhibits several notable physical and chemical properties:
JW74 has significant implications for cancer research and therapy:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3